molecular formula C14H7F5N2O2 B455803 3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one CAS No. 438219-97-7

3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B455803
CAS RN: 438219-97-7
M. Wt: 330.21g/mol
InChI Key: PEPFANHCDNJQAE-UHFFFAOYSA-N
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Description

3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. This compound is a derivative of quinazoline, a heterocyclic aromatic compound that is widely used in medicinal chemistry. The synthesis of this compound is a complex process that involves several steps.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been found to induce apoptosis in cancer cells. In addition, this compound has been found to have anti-angiogenic properties, which means that it can inhibit the growth of blood vessels that supply nutrients to cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one is its potent anti-cancer properties. This makes it a valuable compound for studying cancer therapy. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult and time-consuming to produce in large quantities.

Future Directions

There are several future directions for the study of 3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one. One direction is to study its potential use in combination with other anti-cancer drugs to enhance its effectiveness. Another direction is to study its potential use in treating other diseases such as inflammatory bowel disease and multiple sclerosis. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one involves several steps. The first step is the preparation of 2-(pentafluorophenyl)aniline, which is achieved by reacting pentafluorobenzonitrile with aniline in the presence of a palladium catalyst. The resulting product is then reacted with ethyl glyoxylate in the presence of a base to form the intermediate 3-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one. Finally, this intermediate is treated with sodium borohydride to form this compound.

Scientific Research Applications

3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to have potent anti-cancer properties and has been studied extensively for its potential use in cancer therapy. It has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-hydroxy-2-(2,3,4,5,6-pentafluorophenyl)-1,2-dihydroquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5N2O2/c15-8-7(9(16)11(18)12(19)10(8)17)13-20-6-4-2-1-3-5(6)14(22)21(13)23/h1-4,13,20,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPFANHCDNJQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=C(C(=C(C(=C3F)F)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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